molecular formula C19H16ClN5O2S B2558620 N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886929-66-4

N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2558620
CAS No.: 886929-66-4
M. Wt: 413.88
InChI Key: BQSLPZJAMDTUFK-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a sulfanyl-linked acetamide group, a furan-2-yl moiety, and a 1H-pyrrol-1-yl group. The acetamide component is further modified with a 3-chloro-2-methylphenyl substituent. This structure integrates multiple pharmacophoric elements:

  • Triazole ring: Imparts metabolic stability and hydrogen-bonding capabilities.

Synthetic routes for analogous compounds involve alkylation of triazole-thione intermediates with α-chloroacetamides, followed by Paal-Knorr condensation to introduce pyrrole fragments .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c1-13-14(20)6-4-7-15(13)21-17(26)12-28-19-23-22-18(16-8-5-11-27-16)25(19)24-9-2-3-10-24/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSLPZJAMDTUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on various studies and data sources.

The molecular formula of the compound is C17H17ClN4O2SC_{17}H_{17}ClN_4O_2S with a molecular weight of 364.86 g/mol. Its structure includes a chloro-substituted phenyl ring, a furan moiety, and a triazole ring, which are significant for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure suggests it may interact with key proteins involved in cancer pathways.

Case Study:
A study involving the screening of drug libraries on multicellular spheroids identified similar triazole compounds that demonstrated promising anticancer activity, with IC50 values in the low micromolar range ( ). This suggests that this compound could exhibit comparable effects.

Antimicrobial Activity

The presence of the furan and triazole moieties in the compound is associated with antimicrobial properties. Compounds containing these groups have been reported to show activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro studies have demonstrated that similar compounds exhibit Minimum Inhibitory Concentration (MIC) values as low as 31.25 µg/mL against various bacterial strains ( ). This highlights the potential of this compound to act as an effective antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The presence of electron-withdrawing groups like chlorine on the phenyl ring has been shown to enhance cytotoxicity ( ). Additionally, the incorporation of a furan ring contributes to improved solubility and bioavailability, which are essential for therapeutic efficacy.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerSignificant cell proliferation inhibition
AntimicrobialMIC = 31.25 µg/mL against bacteria
Structure ActivityEnhanced cytotoxicity due to Cl substitution

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various fungal strains, making them candidates for antifungal drug development . The presence of both furan and pyrrole groups in this compound may enhance its efficacy against resistant strains.

Anticancer Potential

The structural components of N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggest potential anticancer properties. Triazole-containing compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . The compound's unique structure may interact with specific cellular targets involved in tumor growth.

Anti-inflammatory Effects

In silico studies have indicated that similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that this compound may also possess anti-inflammatory properties worth exploring through further empirical studies .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies focusing on triazole derivatives:

StudyFindings
Antifungal Activity A study demonstrated that triazole derivatives exhibited potent antifungal activity against Candida species, suggesting similar potential for the compound .
Antitumor Activity Research on pyrrole-based triazoles indicated significant cytotoxic effects against breast cancer cell lines, warranting further investigation into this compound's anticancer properties .
Inhibition Studies Molecular docking studies have suggested that compounds with similar structures can effectively inhibit 5-lipoxygenase activity, indicating a pathway for anti-inflammatory applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related analogs vary in substituents on the triazole ring, acetamide group, or aromatic systems. Key comparisons are summarized below:

Structural Analogues and Their Modifications

Compound Name Triazole Substituents Acetamide Substituent Key Properties/Activities Reference
N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(furan-2-yl), 4-(1H-pyrrol-1-yl) 3-chloro-2-methylphenyl Anti-exudative activity (rat models)
N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide 5-(furan-2-yl), 4-methyl 3-chloro-4-fluorophenyl Molar mass: 366.8 g/mol; pKa: 11.30
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(pyridin-2-yl) 4-chloro-2-methoxy-5-methylphenyl Enhanced lipophilicity
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide 4-amino, 5-(furan-2-yl) Varied aryl groups Anti-inflammatory potential

Impact of Substituent Variations

  • Triazole Modifications: Pyrrole vs. Amino Groups: The 1H-pyrrol-1-yl group in the target compound may improve binding affinity to hydrophobic pockets compared to amino-substituted analogs . Pyridine vs. furan’s oxygen-based polarity .
  • Acetamide Substituents :

    • Halogen Positioning : 3-Chloro-2-methylphenyl (target) vs. 3-chloro-4-fluorophenyl () alters steric and electronic profiles, affecting receptor selectivity .
    • Methoxy Groups : Methoxy substituents (e.g., ) increase metabolic stability but reduce membrane permeability .

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